Home > Products > Screening Compounds P30045 > Cefdinir (Omnicef)
Cefdinir (Omnicef) -

Cefdinir (Omnicef)

Catalog Number: EVT-1569629
CAS Number:
Molecular Formula: C14H13N5O5S2
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
Overview

Cefdinir, marketed under the brand name Omnicef, is a broad-spectrum antibiotic belonging to the class of cephalosporins. It is primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and urinary system. Cefdinir is effective against both Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial cell wall synthesis. This compound is particularly valued for its oral bioavailability and favorable pharmacokinetic profile.

Source

Cefdinir is derived from 7-aminocephalosporanic acid (7-ACA), a core structure in many cephalosporin antibiotics. The synthesis of cefdinir involves complex chemical reactions that modify this core structure to enhance its antibacterial properties and spectrum of activity.

Classification

Cefdinir falls under the category of beta-lactam antibiotics, specifically classified as a third-generation cephalosporin. This classification is based on its chemical structure and its spectrum of activity against a wide range of bacteria.

Synthesis Analysis

Methods

The synthesis of cefdinir involves several steps, utilizing various chemical reagents and conditions. A notable method includes the condensation of 7-amino-3-vinylcephalosporanic acid with an activated form of thiazole derivative. This process typically involves:

  1. Formation of Salified Intermediate: The initial reaction forms a salified intermediate using p-toluenesulphonic acid and N,N-dimethylacetamide.
  2. Precipitation: The intermediate is then treated with a carbonic acid salt solution, followed by acidification to precipitate cefdinir.
  3. Purification: The precipitate is filtered, washed, and dried under reduced pressure to yield pure cefdinir .

Technical Details

The reaction conditions are critical for optimizing yield and purity. For instance, temperatures are maintained between -15°C and +25°C during specific steps to control the reaction kinetics and prevent degradation of sensitive intermediates.

Molecular Structure Analysis

Structure

Cefdinir's molecular formula is C14H13N5O5SC_{14}H_{13}N_5O_5S, featuring a beta-lactam ring characteristic of cephalosporins. The structure includes:

  • A thiazole ring
  • An oxime group
  • A carboxylic acid side chain

Data

Key structural data includes:

  • Molecular weight: 365.34 g/mol
  • Melting point: Approximately 130°C
  • Solubility: Cefdinir is soluble in water at physiological pH but has limited solubility in organic solvents.
Chemical Reactions Analysis

Reactions

Cefdinir undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: In aqueous solutions, cefdinir can hydrolyze, leading to the formation of inactive products.
  2. Oxidation: Exposure to oxidative agents can degrade cefdinir, necessitating careful handling during formulation.

Technical Details

The stability of cefdinir can be enhanced by formulating it with stabilizers or by controlling environmental factors such as light and temperature during storage.

Mechanism of Action

Cefdinir exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death.

Process

  1. Cefdinir penetrates the bacterial cell wall.
  2. It binds to PBPs, disrupting cell wall synthesis.
  3. The weakened cell wall results in osmotic instability, causing bacterial lysis.

Data

Studies indicate that cefdinir demonstrates a time-dependent killing effect against susceptible bacteria, with a minimum inhibitory concentration (MIC) typically ranging from 0.5 to 4 µg/mL for most pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • Taste: Bitter

Chemical Properties

  • pH (solution): Typically ranges from 4.0 to 8.5
  • Stability: Stable under recommended storage conditions; sensitive to light and moisture.

Relevant analyses include spectrophotometric methods for quantification in pharmaceutical formulations, demonstrating high sensitivity and accuracy with detection limits as low as 0.1 µg/mL .

Applications

Cefdinir is widely used in clinical settings for treating infections caused by susceptible organisms, including:

  • Respiratory Infections: Such as pneumonia and bronchitis.
  • Skin Infections: Including cellulitis.
  • Urinary Tract Infections: Effective against various uropathogens.

Additionally, cefdinir has been utilized in research settings for developing analytical methods due to its distinct chemical properties, aiding in the quantification of other compounds in pharmaceutical preparations .

Introduction to Cefdinir: Historical Context and Therapeutic Significance

Discovery and Development of Third-Generation Cephalosporins

The development of cephalosporins represents a strategic response to the limitations of early β-lactam antibiotics. Giuseppe Brotzu's 1945 discovery of Acremonium (originally Cephalosporium) mold laid the foundation, but it was Edward Abraham and Guy Newton's 1955 isolation of cephalosporin C that enabled semisynthetic modifications starting in 1960 [2]. Third-generation cephalosporins emerged in the 1980s as a pharmacodynamic advancement, engineered to address escalating resistance from Gram-negative pathogens. Unlike first-generation agents (e.g., cephalexin) with predominant Gram-positive activity, or second-generation variants (e.g., cefaclor) with modest Gram-negative coverage, third-generation cephalosporins exhibit enhanced:

  • β-lactamase stability: Resistance to hydrolysis by TEM-1, SHV-1, and other plasmid-mediated enzymes [10].
  • CNS penetration: Ability to cross the blood-brain barrier for meningitis treatment [2].
  • Anti-pseudomonal activity: Specifically in agents like ceftazidime [2].

Cefdinir (code names FK482, CI-983) was synthesized in 1979 by Fujisawa Pharmaceuticals (now Astellas) through targeted molecular modifications of the 7-aminocephalosporanic acid nucleus [1] [6]. Its development prioritized oral bioavailability and resistance to extended-spectrum β-lactamases (ESBLs). Clinical trials confirmed efficacy against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae, positioning it as a versatile outpatient therapy [8] [10]. By 1991, it entered medical use in Japan, followed by U.S. FDA approval in 1997 under the brand Omnicef® after Abbott Laboratories secured licensing rights from Warner-Lambert [1] [5].

Table 1: Key Attributes of Cephalosporin Generations [2] [10]

GenerationRepresentative AgentsGram-Positive ActivityGram-Negative Activityβ-Lactamase Stability
FirstCefazolin, Cephalexin++++Low
SecondCefaclor, Cefuroxime++++Moderate
ThirdCefdinir, Ceftriaxone++++High
FourthCefepime+++++Very high

Structural Classification of Cefdinir Within the β-Lactam Family

Cefdinir (chemical name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) belongs to the third-generation cephalosporins, classified by its:

  • Core bicyclic system: A dihydrothiazine ring fused to the β-lactam moiety (C₅H₆N₂O₃S), distinct from penicillin's thiazolidine ring [5] [6].
  • C7 acylamido modifications: An aminothiazole oxime side chain (2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido), enhancing affinity for penicillin-binding proteins (PBPs) and conferring stability against Class A β-lactamases [5] [8].
  • C3 vinyl group: Unlike bulkier substituents in earlier cephalosporins, this moiety optimizes pharmacokinetics, enabling oral absorption [1] [10].

The aminothiazole oxime side chain enables potent binding to PBP 2/3 in Streptococcus pyogenes and PBP 3 in Haemophilus influenzae, disrupting transpeptidation during peptidoglycan cross-linking [5] [8]. Crystallographic studies confirm that the (Z)-isomer of the oxime group is critical for resistance to hydrolysis by TEM-1 β-lactamases [8]. Additionally, the C3 vinyl group reduces steric hindrance, facilitating penetration through Gram-negative porin channels [10].

Table 2: Structural Features and Functional Impact of Cefdinir [1] [5] [6]

Structural ElementChemical GroupFunctional Role
β-lactam ring4-atom cyclic amideAcylates PBPs, inhibiting cell wall synthesis
C7 acylamido side chainAminothiazole oximeBroadens Gram-negative coverage, β-lactamase stability
C3 substituentVinyl group (–CH=CH₂)Enhances oral bioavailability and tissue penetration
Dihydrothiazine ring6-member sulfur-containing heterocycleIncreases chemical stability vs. penicillins

Regulatory Approval and Global Utilization Patterns

Cefdinir received initial regulatory approval in Japan (1991) and the U.S. (1997), followed by the European Union and other markets. Its approval was supported by 19 clinical trials demonstrating non-inferiority to comparators (e.g., cefaclor, penicillin V) in respiratory and skin infections [10]. Post-approval, cefdinir rapidly gained traction:

  • U.S. market dominance: By 2008, generic versions generated >$585 million in annual retail sales, making it the highest-selling cephalosporin antibiotic in the country [1].
  • Prescription volume: Ranked as the 168th most prescribed medication in the U.S. in 2022, with >3 million annual prescriptions [1].
  • Emerging markets: India and China saw expanded access through brands like Cednir® (Abbott) and Kefnir® (Glenmark) [1].

Market dynamics reflect regional healthcare priorities:

  • North America/Europe: High utilization for pediatric otitis media and pharyngitis due to palatability and once-daily dosing [4] [10].
  • Asia-Pacific: Fastest-growing market (CAGR 6.5% by 2033) driven by rising pneumonia cases and generic manufacturing [3] [9].
  • Global API production: Active Pharmaceutical Ingredient (API) market projected to reach $750 million by 2033, fueled by antibiotic resistance concerns and streamlined synthesis [9].

Patent expirations (original compound patent: 1979) enabled genericization, reducing costs by 30-50%. However, high production costs ($450M market in 2024) and regulatory heterogeneity remain challenges for manufacturers [3] [9].

Table 3: Global Market Data and Projections for Cefdinir [1] [3] [7]

Region2024 Market Size (USD Million)Projected 2033 Market (USD Million)Primary Growth Drivers
North America185300Generic accessibility, outpatient infections
Europe120190Respiratory infection prevalence
Asia-Pacific145260Healthcare investment, API manufacturing
Rest of World4070Improving antibiotic access programs
Global Total4908206.5% CAGR (2026–2033)

Comprehensive List of Cefdinir Nomenclature

Table 4: Chemical and Brand Names for Cefdinir [1] [4] [5]

Designation TypeNames
IUPAC Name(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyimino-acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Registry91832-40-5
Brand NamesOmnicef® (U.S., EU), Cefzon® (Japan), Kefnir® (India), Cednir® (India), Cefdiel® (India)
Development CodesFK-482, CI-983, BMY-28488
Chemical SynonymsCefdinirum; (6R,7R,Z)-7-(2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Properties

Product Name

Cefdinir (Omnicef)

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1

InChI Key

RTXOFQZKPXMALH-PRHODGIISA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.